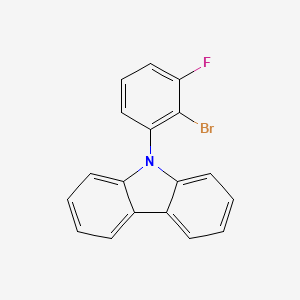

9-(2-Bromo-3-fluorophenyl)-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H11BrFN |

|---|---|

Molecular Weight |

340.2 g/mol |

IUPAC Name |

9-(2-bromo-3-fluorophenyl)carbazole |

InChI |

InChI=1S/C18H11BrFN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |

InChI Key |

CQLOSTJLLKKUQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 9 2 Bromo 3 Fluorophenyl 9h Carbazole

Strategic Retrosynthetic Analysis of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole

A logical retrosynthetic analysis of this compound involves the disconnection of the bond between the nitrogen atom of the carbazole (B46965) ring and the phenyl group. This approach simplifies the synthesis into a key cross-coupling reaction between two main building blocks: carbazole and a functionalized phenyl precursor, such as 1-bromo-2-fluoro-3-iodobenzene. This strategy allows for a convergent synthesis, where the two key fragments are prepared separately and then joined in a final step.

Catalytic Coupling Approaches for the Formation of the N-C Bond in this compound

The formation of the N-C bond is a pivotal step in the synthesis of this compound. Various catalytic methods have been developed to facilitate this transformation, with palladium- and copper-catalyzed reactions being the most prominent.

Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-N bonds. The Buchwald-Hartwig amination is a widely used method for the N-arylation of carbazoles. wikipedia.org This reaction involves the coupling of an amine (carbazole) with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound, this would entail the reaction of carbazole with a 2-bromo-3-fluorophenyl halide. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) is critical for achieving high yields. For instance, the Buchwald-Hartwig amination of 3-bromo-9H-carbazole with 2-bromo-3-fluoroaniline (B56032) has been reported using a Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ as the base in p-xylene (B151628) at 125°C, albeit with moderate yields of 45-60%.

Another palladium-catalyzed approach is the Suzuki-Miyaura coupling. This method would involve the reaction of a carbazole derivative with a phenylboronic acid. For example, coupling 3-bromo-9H-carbazole with 2-bromo-3-fluorophenylboronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ base in a toluene (B28343)/ethanol mixture can yield the desired product. This approach, however, requires the prior synthesis of the corresponding boronic acid.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. Modern variations of this reaction utilize catalytic amounts of copper and are often more cost-effective than palladium-based methods. A typical procedure for the synthesis of 9-(aryl)carbazoles involves reacting carbazole with an aryl halide in the presence of a copper catalyst, such as CuI, a ligand like 1,10-phenanthroline (B135089), and a base such as K₃PO₄ in a solvent like DMF at elevated temperatures. For the synthesis of this compound, yields of 65–71% have been reported using CuI (20 mol%) and 1,10-phenanthroline (40 mol%) as the catalytic system. The Ullmann coupling offers a direct route for the N-arylation of carbazole with aryl halides.

While palladium and copper catalysts are the most common for N-arylation reactions, research is ongoing to develop more sustainable and economical alternatives. Nickel and iron-based catalytic systems have shown promise in forming C-N bonds. acsgcipr.org Although specific applications of these alternative catalysts for the synthesis of this compound are not widely documented, the general principles of these reactions are similar to those of palladium and copper catalysis, involving oxidative addition, amine coordination, and reductive elimination steps.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The availability of suitable precursors is essential for the successful synthesis of the target molecule.

The key precursor for the phenyl portion of the molecule is a 2-bromo-3-fluorophenyl derivative. One common starting material is 2-bromo-3-fluoronitrobenzene. This can be reduced to 2-bromo-3-fluoroaniline, a versatile intermediate. chemicalbook.com For example, the reduction of 1-fluoro-2-bromo-3-nitrobenzene using Raney nickel as a catalyst in methanol (B129727) under hydrogen pressure can produce 1-fluoro-2-bromo-3-aminobenzene (2-bromo-3-fluoroaniline) in high yield. chemicalbook.com This aniline (B41778) derivative can then be used in subsequent cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the desired carbazole derivative.

Compound Information

Synthesis of Carbazole Precursors

The synthesis of this compound relies on the availability of appropriately functionalized carbazole precursors. The core carbazole structure can be synthesized through various established methods. Historically, the Graebe-Ullmann reaction (1896) and the Bucherer carbazole synthesis (1904) were significant, though they often suffered from low yields. Modern approaches have largely superseded these classic methods.

A common and crucial precursor is 3-bromo-9H-carbazole. This intermediate is typically synthesized via the electrophilic bromination of 9H-carbazole. A standard laboratory procedure involves reacting carbazole with a brominating agent such as N-bromosuccinimide (NBS). For instance, a solution of carbazole in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) is treated with NBS, often at a low temperature initially, before the reaction proceeds at room temperature. chemicalbook.com One specific method involves the dropwise addition of an NBS solution in DMF to a solution of carbazole in DMF at 0°C, followed by stirring for 24 hours at room temperature, yielding 3-bromocarbazole after purification. chemicalbook.com Another example involves dissolving 9-(4-biphenylyl)carbazole (B1581763) in chloroform (B151607) and slowly adding NBS, stirring the mixture overnight to achieve a high yield of the brominated product.

Modern catalytic methods have revolutionized the synthesis of the carbazole core itself. Copper-mediated oxidative dehydrogenation of 2-aminobiphenyls can achieve yields greater than 90%, representing a significant advancement for industrial-scale production.

Table 1: Synthesis of 3-Bromocarbazole Precursor

| Reactants | Reagents & Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Carbazole, N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to room temperature, 24h | 47% | chemicalbook.com |

| 9-(4-biphenylyl)carbazole, N-bromosuccinimide (NBS) | Chloroform | Room temperature, ~24h | 95% | |

| 9-methylcarbazole, N-bromosuccinimide (NBS) | Dichloromethane | Ice-water bath to room temperature, overnight | 59% |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The optimization of these reactions is crucial for maximizing yield and purity. Two dominant strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

For the Suzuki-Miyaura coupling , the reaction involves coupling a carbazole derivative (e.g., 3-bromo-9H-carbazole) with a phenylboronic acid (e.g., 2-bromo-3-fluorophenylboronic acid). Optimization of this reaction involves careful selection of the catalyst, base, solvent system, and temperature. A typical set of optimized conditions uses a palladium catalyst like Pd(PPh₃)₄, a base such as potassium carbonate (K₂CO₃), and a mixed solvent system of toluene and ethanol. The reaction is run under an inert atmosphere (nitrogen) at an elevated temperature (e.g., 80°C) for several hours to achieve yields in the range of 75–85%.

For the Buchwald-Hartwig amination , the approach involves the direct N-arylation of the carbazole nitrogen with a halogenated aromatic compound. In the context of the target molecule, this would involve reacting 9H-carbazole with 1,2-dibromo-3-fluorobenzene. Alternatively, a related synthesis involves coupling 3-bromo-9H-carbazole with 2-bromo-3-fluoroaniline. Optimization for this pathway requires a different set of conditions. A common catalyst system is a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as Xantphos. A strong base, for instance, cesium carbonate (Cs₂CO₃), is often required, along with a high-boiling point solvent like p-xylene. These reactions typically demand higher temperatures (e.g., 125°C), and while they avoid the pre-functionalization step of creating a boronic acid, the yields may be lower, in the range of 45–60%.

Another coupling strategy is the Ullmann-type coupling , which is copper-catalyzed. Optimized conditions for this method may involve using copper(I) iodide (CuI) as the catalyst with a ligand like 1,10-phenanthroline. A base such as potassium phosphate (B84403) (K₃PO₄) and a polar aprotic solvent like DMF are used, with the reaction proceeding at a high temperature (e.g., 120°C) for an extended period (e.g., 24 hours), yielding results in the 65–71% range.

Table 2: Optimized Reaction Conditions for Aryl-Carbazole Bond Formation

| Reaction Type | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Toluene/ethanol (3:1) | 80°C, 12h, N₂ | 75–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos (5 mol%) | Cs₂CO₃ (2.7 equiv) | p-Xylene | 125°C, 3h | 45–60% | |

| Ullmann-Type Coupling | CuI (20 mol%), 1,10-phenanthroline (40 mol%) | K₃PO₄ | DMF | 120°C, 24h | 65–71% |

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Routes for this compound

Research into the synthesis of carbazole derivatives continues to evolve, with a focus on developing more efficient, selective, and sustainable methods. For a complex molecule like this compound, these advancements are critical for reducing costs and environmental impact.

Novel synthetic pathways often build upon established catalytic systems by introducing new catalysts or reaction conditions. For example, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as a sustainable terminal oxidant in the presence of a copper co-catalyst, presents a modern alternative for forming the carbazole core. organic-chemistry.org Another approach involves a palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes. organic-chemistry.org This method can significantly reduce reaction times and improve functional group tolerance, particularly when assisted by microwave irradiation. organic-chemistry.org

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of complex organic molecules. For carbazole synthesis, this includes the development of solvent-free reaction conditions and the use of recoverable catalysts. rsc.orgresearchgate.net A notable innovation is the use of a magnetically recoverable palladium nanocatalyst supported on green biochar for the synthesis of 9H-carbazoles. organic-chemistry.org This approach not only facilitates easy separation and reuse of the expensive palladium catalyst but also utilizes a renewable support material.

Furthermore, avoiding the use of hazardous reagents is a key goal. While many syntheses of halogenated aromatics rely on reagents like NBS, exploring direct C-H functionalization methods represents a more atom-economical and sustainable frontier. These advanced methods could, in principle, allow for the direct coupling of carbazole with a suitable fluorophenyl precursor, followed by a highly regioselective C-H bromination, thus minimizing waste and simplifying synthetic procedures. The development of such pathways is an active area of chemical research.

Advanced Spectroscopic Probes and Photophysical Characterization of 9 2 Bromo 3 Fluorophenyl 9h Carbazole

High-Resolution Spectroscopic Techniques for Electronic Structure Elucidation

Techniques such as UV-Visible, fluorescence, and phosphorescence spectroscopy are fundamental for understanding the electronic structure and excited-state properties of carbazole (B46965) derivatives. The substitution pattern on the phenyl ring, with both a bromo and a fluoro group, is expected to influence the electronic transitions and photophysical decay pathways of the carbazole core. However, no specific studies detailing these properties for 9-(2-Bromo-3-fluorophenyl)-9H-carbazole have been found.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

A detailed analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, which would reveal information about its electronic transitions (e.g., π-π* and n-π* transitions), is not available in the reviewed literature. Data regarding its molar absorption coefficients (ε), and the effect of solvent polarity on its absorption maxima (λ_max), have not been reported.

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Information regarding the fluorescence and phosphorescence emission spectra of this compound is not documented in the scientific literature. Therefore, key photophysical parameters such as fluorescence and phosphorescence quantum yields, emission maxima, and Stokes shifts, which are crucial for understanding the excited state dynamics, remain uncharacterized for this compound.

Time-Resolved Spectroscopy for Photophysical Processes (e.g., Fluorescence Lifetime, Transient Absorption)

There are no available data from time-resolved spectroscopic studies, such as fluorescence lifetime measurements or transient absorption spectroscopy, for this compound. Such studies would provide insights into the kinetics of its excited-state decay processes, including radiative and non-radiative decay rates.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions (e.g., Raman, FTIR focusing on specific modes related to electronic effects)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular structure and bonding within a molecule. For this compound, these techniques could identify characteristic vibrational modes associated with the carbazole, phenyl, C-Br, and C-F bonds. However, no experimental or computational vibrational spectra for this compound have been published.

Solid-State Spectroscopic Analysis for Aggregation Effects and Crystalline Polymorphism of this compound

The photophysical properties of carbazole derivatives can be significantly influenced by their solid-state packing and potential for aggregation. Solid-state spectroscopic analysis would be essential to investigate these effects. There is, however, no information available on the solid-state absorption, emission, or potential crystalline polymorphism of this compound.

Advanced NMR Techniques for Conformational Analysis and Dynamic Processes (e.g., 2D NMR, variable temperature NMR)

While standard 1H and 13C NMR are used for basic structural confirmation, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and variable-temperature NMR would provide detailed insights into the three-dimensional structure, conformational preferences, and dynamic processes of this compound. Such detailed conformational and dynamic analyses for this specific molecule are not present in the available literature.

Theoretical and Computational Investigations on the Electronic Structure and Reactivity of 9 2 Bromo 3 Fluorophenyl 9h Carbazole

Quantum Mechanical Calculations for Ground State Geometries and Electronic Distributions (e.g., DFT, Hartree-Fock)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the ground state geometry and electronic properties of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole. These computational methods provide a detailed picture of bond lengths, bond angles, and the crucial dihedral angle between the carbazole (B46965) and the 2-bromo-3-fluorophenyl ring systems.

For carbazole derivatives, the planarity of the tricyclic carbazole core is a defining feature, though it can be influenced by steric interactions from substituents. In 9-substituted carbazoles, the phenyl group is typically twisted out of the plane of the carbazole moiety. The degree of this twist is highly dependent on the substitution pattern. For instance, X-ray crystallographic studies of analogous compounds show that bulky substituents can induce a buckling of the carbazole ring of up to 5 degrees. In the case of this compound, the presence of the bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which is expected to force a large dihedral angle between the two aromatic systems. This is in contrast to para-substituted analogs, which can be nearly planar, but similar to other ortho-substituted systems where large twist angles are observed. This non-planar geometry is critical as it disrupts the π-conjugation between the two ring systems, which in turn governs the electronic and photophysical properties of the molecule.

The electronic distribution is significantly influenced by the halogen substituents. Both bromine and fluorine are electron-withdrawing groups. The bromine at the 2-position has a strong electron-withdrawing effect, while the fluorine at the 3-position is moderately electron-withdrawing. This electronic profile is crucial for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁BrFN |

| Molecular Weight | 340.19 g/mol |

| Predicted Density | 1.45 ± 0.1 g/cm³ |

| Predicted Boiling Point | 462.2 ± 45.0 °C |

This table contains computationally predicted data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, allowing for the simulation of UV-visible absorption and emission spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations are essential to predict its photophysical behavior, which is critical for its potential use in optoelectronic devices. nih.gov

These calculations can determine the energies of vertical transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net The nature of these transitions, such as whether they are localized on the carbazole or phenyl moiety or involve charge transfer between them, can be elucidated. Given the twisted geometry, it is expected that the lowest energy transitions will be primarily localized on the carbazole unit, which acts as the principal chromophore. The electron-withdrawing nature of the bromofluorophenyl group can influence the energy levels, potentially leading to intramolecular charge transfer (ICT) states at higher energies. The heavy atom effect of bromine is also a key consideration, as it can facilitate intersystem crossing from singlet to triplet excited states, a property relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).

Table 2: Representative TD-DFT Data for a Generic 9-Arylcarbazole System

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350 | > 0.1 | π-π* (Carbazole) |

| S₀ → S₂ | ~335 | > 0.1 | π-π* (Carbazole) |

This table is illustrative, based on general knowledge of carbazole systems, and does not represent specific calculated values for this compound.

Analysis of Halogen Bonding and Aromatic Interactions Involving this compound

Non-covalent interactions play a determinative role in the supramolecular assembly and crystal packing of molecules, which in turn affects their material properties. For this compound, both halogen bonding and aromatic (π-π) interactions are significant.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. acs.org In this molecule, both the bromine and fluorine atoms can act as halogen bond donors. The region of positive electrostatic potential on the halogen atom, known as the σ-hole, can interact favorably with electron-rich regions of adjacent molecules, such as the nitrogen atom or the π-system of a carbazole or phenyl ring. bohrium.comnih.gov These interactions are highly directional and can be used to engineer specific crystal structures. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and intermolecular dynamics. researchgate.net For a molecule like this compound, MD simulations can explore the rotational dynamics around the C-N bond connecting the phenyl and carbazole rings.

These simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. This provides a dynamic view of the molecule's shape and how it might change in different environments, such as in solution or within a crystal lattice. researchgate.net The results from MD studies complement the static picture provided by quantum mechanical calculations by revealing the range of conformations accessible at a given temperature. nih.gov

Furthermore, MD simulations of multiple molecules can be used to study aggregation and the dynamics of intermolecular interactions, offering a more detailed understanding of how halogen bonds and π-π stacking guide the self-assembly process over time.

Computational Prediction of Reaction Pathways and Transition States for Derivatives of this compound

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Computational chemistry, using DFT, can be employed to predict the reaction pathways and transition states for the synthesis of new derivatives. nih.gov

A typical Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations can model the energy profile of this entire catalytic cycle.

Oxidative Addition: The initial step involves the insertion of a palladium(0) catalyst into the carbon-bromine bond of the carbazole derivative. Calculations can determine the activation energy for this step.

Transmetalation: The aryl group from a boronic acid (or ester) reagent is transferred to the palladium center. The role of the base in facilitating this step can also be modeled. nih.gov

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond, yielding the biaryl product and regenerating the palladium(0) catalyst. The transition state for this C-C bond formation is often the rate-determining step. nih.gov

By calculating the energies of the intermediates and transition states, computational models can predict the feasibility of a given reaction, rationalize experimental outcomes, and guide the design of more efficient catalytic systems for creating novel carbazole-based materials. nih.gov

Investigation of Electronic and Charge Transport Properties of 9 2 Bromo 3 Fluorophenyl 9h Carbazole

Charge Injection and Transport Mechanisms in Thin Films of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole

The efficiency of organic electronic devices is fundamentally dependent on the effective injection of charge carriers (holes and electrons) from the electrodes and their subsequent transport through the active material. In thin films of this compound, these processes are governed by the material's intrinsic electronic structure and the morphology of the film.

The carbazole (B46965) unit is well-known for its hole-transporting capabilities, which arise from the nitrogen atom's lone pair of electrons contributing to the aromatic π-system. The introduction of a 2-bromo-3-fluorophenyl group at the 9-position significantly modulates these properties. The electron-withdrawing nature of both bromine and fluorine atoms is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole. This can influence the hole injection barrier from common anode materials like indium tin oxide (ITO). A well-matched HOMO level with the work function of the anode is crucial for efficient hole injection.

Charge transport in disordered organic thin films, typical for solution-processed or thermally evaporated materials, is often described by a hopping mechanism. In this model, charge carriers move between localized states, which correspond to individual molecules or conjugated segments. The rate of hopping is influenced by the energetic disorder (variations in site energies) and the spatial overlap between adjacent molecules (transfer integral). The presence of the halogenated phenyl group can introduce a degree of energetic disorder.

The primary charge transport mechanism in carbazole-based materials is hole transport. mdpi.com However, the introduction of electron-withdrawing groups can also influence electron transport. While carbazoles are not typically known for efficient electron transport, the modification of the electronic structure may alter the Lowest Unoccupied Molecular Orbital (LUMO) and impact electron injection and transport, making the material potentially more ambipolar.

A general comparison of properties for carbazole derivatives is presented below:

| Compound Family | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Primary Charge Carrier |

| Alkylcarbazoles | -5.4 to -5.8 | -2.0 to -2.4 | Holes |

| Phenylcarbazoles | -5.5 to -5.9 | -2.1 to -2.5 | Holes |

| Halogenated Phenylcarbazoles | -5.6 to -6.0 | -2.2 to -2.7 | Holes (potentially improved electron transport) |

Note: The data in this table represents typical ranges for the compound families and is intended for comparative purposes. The exact values for this compound would require specific experimental measurement.

Effect of Molecular Packing and Morphology on Charge Carrier Mobility in this compound Based Systems

Computational studies on similar halogenated molecules suggest that halogen bonding can also play a role in the solid-state packing, influencing the intermolecular interactions and potentially creating specific charge transport pathways. researchgate.netmdpi.com The presence of both bromine and fluorine offers the possibility of various halogen-related intermolecular interactions.

The following table summarizes the expected influence of molecular packing on charge mobility:

| Packing Type | Intermolecular Overlap | Charge Mobility |

| Crystalline (High π-π stacking) | High | High |

| Amorphous (Disordered) | Low | Low |

| Nanocrystalline | Moderate | Moderate |

Exciton (B1674681) Dynamics and Energy Transfer Processes in this compound Aggregates

Upon photo or electrical excitation, organic materials form excitons, which are bound electron-hole pairs. The fate of these excitons, including their diffusion, energy transfer, and eventual radiative or non-radiative decay, is crucial for the performance of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). In aggregates or thin films of this compound, intermolecular interactions significantly influence these exciton dynamics.

The formation of aggregates can lead to changes in the absorption and emission spectra compared to the isolated molecule in solution. Depending on the molecular arrangement, J-aggregates (red-shifted absorption) or H-aggregates (blue-shifted absorption) can form. These aggregates have distinct excitonic properties.

Energy transfer between molecules in the aggregate is a key process. This can occur via two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that is non-radiative. The efficiency of FRET depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and relative orientation of the two molecules.

Dexter Energy Transfer: A short-range electron exchange mechanism that requires wavefunction overlap between the donor and acceptor. This is the dominant mechanism for triplet exciton transfer.

The presence of the bromine atom, a heavy atom, can enhance spin-orbit coupling. This can facilitate intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). As a result, phosphorescence might be observed from this compound, particularly at low temperatures. A high triplet energy is a desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs). The triplet energy of carbazole derivatives can be tuned by substitution. rsc.org

Interfacial Phenomena and Charge Separation at Heterojunctions Involving this compound

Interfaces between different organic materials (heterojunctions) are fundamental to the operation of many organic electronic devices, including organic solar cells and OLEDs. The behavior of this compound at such interfaces is governed by the relative energy levels of the materials and the interfacial morphology.

In the context of an organic solar cell, a heterojunction is typically formed between a donor material and an acceptor material. For efficient charge separation to occur, the LUMO of the donor must be higher than the LUMO of the acceptor, and the HOMO of the donor must be higher than the HOMO of the acceptor. This energy level alignment provides the driving force for the dissociation of the exciton, with the electron being transferred to the acceptor and the hole remaining on the donor. Carbazole derivatives are often used as donor or host materials in organic solar cells. rsc.orgrsc.org

The introduction of the electron-withdrawing 2-bromo-3-fluorophenyl group will lower both the HOMO and LUMO levels of the carbazole. This tuning of the energy levels can be used to optimize the alignment with other materials in a heterojunction.

The morphology of the interface is also critical. A sharp, well-defined interface is often desired in OLEDs, while a bulk heterojunction with a large interfacial area is necessary for efficient exciton dissociation in organic solar cells. The processing conditions and the miscibility of the materials determine the nature of the interface.

Interfacial dipoles can also form at heterojunctions, which can alter the energy level alignment and affect charge injection and extraction. The specific orientation of the this compound molecules at the interface can influence the formation of such dipoles.

A summary of key considerations at heterojunctions is provided below:

| Feature | Importance | Desired Characteristic for Solar Cells |

| Energy Level Alignment | Governs charge transfer and separation | Type-II (staggered gap) |

| Interfacial Area | Site for exciton dissociation | Large (Bulk Heterojunction) |

| Interfacial Dipoles | Can aid or hinder charge transport | Minimized or engineered for benefit |

Advanced Materials Science Applications and Design Principles for 9 2 Bromo 3 Fluorophenyl 9h Carbazole Derivatives

Rational Design of Organic Light-Emitting Diode (OLED) Emitters and Hosts Incorporating 9-(2-Bromo-3-fluorophenyl)-9H-carbazole

In the realm of OLEDs, materials based on this compound can be rationally designed to function as either the host material in a host-guest emitting system or as the emitter itself. The carbazole (B46965) core is a classic building block for host materials due to its high triplet energy and good charge transport characteristics. nih.govresearchgate.net By utilizing the reactive bromine site, this precursor can be coupled with various electron-accepting moieties to create bipolar host materials or sophisticated emitter molecules with tailored optoelectronic properties. nih.gov The presence of the bulky and electronically-tuned 2-bromo-3-fluorophenyl group at the 9-position of the carbazole creates significant steric hindrance, which is crucial for disrupting intermolecular aggregation and minimizing self-quenching, thereby enhancing the efficiency of the resulting OLED devices.

Strategies for Achieving High External Quantum Efficiency

Achieving a high external quantum efficiency (EQE) in OLEDs is a primary goal that depends on optimizing light out-coupling, achieving charge balance, and ensuring high photoluminescence quantum yield (PLQY). Derivatives of this compound can be engineered to address these factors. High PLQY is often realized in molecules that can efficiently harvest all electrically generated excitons (both singlets and triplets).

One key strategy involves creating donor-acceptor (D-A) molecules. Starting with this compound as the electron-donating (D) precursor, various electron-accepting (A) units can be introduced via cross-coupling at the bromine position. This D-A architecture facilitates intramolecular charge transfer (ICT), which is fundamental to the operation of many high-efficiency emitters. The fluorine atom on the phenyl ring helps to fine-tune the HOMO/LUMO energy levels, which is critical for optimizing charge injection and transport, leading to a more balanced charge flux within the emitting layer and thus higher efficiency. nih.gov Furthermore, designing molecules that preferentially align their transition dipole moment horizontally to the device substrate can significantly enhance light out-coupling and, consequently, the EQE. mdpi.com Recent advancements have seen blue OLEDs achieve EQEs over 40% and orange-red OLEDs reach 33.5% through meticulous molecular design, often involving carbazole-based donors. mdpi.comfrontiersin.org

| Derivative Concept (Acceptor coupled to precursor) | Target Application | Key Design Principle | Anticipated EQE Performance |

|---|---|---|---|

| Triazine Moiety | Blue TADF Emitter/Host | Strong acceptor to create large ΔEST for deep blue emission. | High (>20%) |

| Benzophenone Moiety | Green Phosphorescent Host | High triplet energy to confine excitons on a green phosphorescent dopant. | High (>25% for doped device) |

| Dicyanobenzene Moiety | Green/Yellow TADF Emitter | Moderate acceptor strength for smaller ΔEST and efficient RISC. | Very High (>25%) |

| Spiroacridine-phenazine Moiety | Orange-Red TADF Emitter | Extended conjugation and strong ICT for red-shifted emission. Promotes horizontal dipole orientation. | Potentially >30% |

Triplet Exciton (B1674681) Management and TADF Emitter Design

Efficient management of non-emissive triplet excitons, which constitute 75% of the excitons formed under electrical excitation, is paramount for achieving 100% internal quantum efficiency. Thermally Activated Delayed Fluorescence (TADF) is a leading mechanism to harvest these triplets without using heavy metals. TADF emitters require a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST < 0.2 eV), which allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, followed by conventional fluorescence. researchgate.netnih.gov

The molecular structure of this compound is an excellent starting point for TADF emitter design. A small ΔE_ST is typically achieved by spatially separating the HOMO and LUMO in a D-A molecule. The carbazole unit serves as the electron donor (hosting the HOMO), and an acceptor moiety can be attached at the bromo-position to host the LUMO. The substitution pattern on the phenyl ring (ortho-bromo and meta-fluoro) forces a highly twisted conformation between the carbazole donor and the attached acceptor, which is a critical design feature for minimizing the HOMO-LUMO overlap and thus reducing ΔE_ST. nih.govresearchgate.net By carefully selecting the acceptor unit, the emission color and TADF efficiency can be precisely controlled. For instance, coupling with strong acceptors like triazines can yield blue emitters, while coupling with acceptors like cyanophenyl or sulfone groups can produce green to orange emitters. chemimpex.com

Development of Organic Photovoltaic (OPV) Donor or Acceptor Materials Based on this compound

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material forming a bulk heterojunction (BHJ). Carbazole-based compounds are widely employed as effective electron donor materials due to their favorable electronic properties and stability. researchgate.net The this compound precursor is well-suited for synthesizing both small molecule and polymeric donor materials.

The reactive bromine atom allows for the creation of conjugated polymers through reactions like Suzuki or Stille polycondensation. This enables the formation of a polymer backbone with alternating donor (derived from carbazole) and acceptor units, a common strategy for creating low-bandgap polymers that can absorb a broader portion of the solar spectrum. The fluorine substituent can lower the HOMO energy level of the resulting material, which generally leads to a higher open-circuit voltage (V_oc) in the final solar cell device. Furthermore, fluorination has been shown to enhance intermolecular π-π stacking, which can improve charge mobility.

Morphological Control for Enhanced Charge Generation and Separation

The power conversion efficiency (PCE) of an OPV device is critically dependent on the morphology of the BHJ active layer. Ideal morphology consists of finely interpenetrating, phase-separated domains of the donor and acceptor materials on a scale of 10-20 nm, which is comparable to the exciton diffusion length. This structure ensures that photogenerated excitons reach a donor-acceptor interface where they can dissociate into free charge carriers, and it also provides continuous pathways for these carriers to travel to their respective electrodes.

The chemical structure of the materials used dictates the resulting morphology. By starting with this compound and attaching different side chains or functional groups, the solubility, crystallinity, and intermolecular interactions of the final donor material can be controlled. For example, the introduction of specific alkyl chains can influence the self-assembly and packing of polymer chains, thereby controlling the domain size and purity within the BHJ. The fluorine atom can promote a more ordered, "face-on" orientation of the polymer backbone relative to the substrate, which is beneficial for vertical charge transport and extraction in standard device architectures. This level of control is essential for optimizing the balance between efficient charge generation (requiring large interfacial area) and efficient charge transport (requiring pure, crystalline domains).

Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing this compound

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material in the active channel. Carbazole-based materials are often explored for p-type (hole-transporting) semiconductors in OFETs. researchgate.net Derivatives synthesized from this compound can be designed to exhibit the high charge mobility and environmental stability required for practical applications. The synthetic flexibility offered by the bromine handle allows for the creation of extended π-conjugated systems, which are necessary for efficient charge transport.

Controlling Molecular Orientation and Film Microstructure

High charge carrier mobility in OFETs is strongly correlated with a high degree of crystalline order and favorable molecular packing in the semiconductor thin film. For efficient charge transport in the transistor channel, a two-dimensional, "edge-on" orientation is typically preferred, where the π-π stacking direction is parallel to the substrate and the direction of current flow.

Application in Chemical Sensors and Chemo-sensing Platforms Based on this compound

While direct applications of this compound in chemosensing are not extensively documented in dedicated studies, the broader family of carbazole derivatives has been widely explored for the development of chemical sensors. These sensors often leverage the inherent fluorescence of the carbazole moiety. The introduction of substituents, such as in this compound, is a key strategy to modulate the photophysical properties and enhance selectivity towards specific analytes.

Carbazole-based fluorescent sensors have demonstrated utility in detecting a range of analytes, including nitroaromatic compounds, which are common explosives, and various anions. The design of these sensors often involves creating a host-guest interaction between the carbazole-based sensor molecule and the target analyte. The electron-rich nature of the carbazole ring makes it an excellent candidate for detecting electron-deficient species.

The functionalization of the carbazole core, as seen with the 2-bromo-3-fluorophenyl group at the 9-position, can influence the sensor's performance in several ways:

Solubility and Processing: The substituent can alter the molecule's solubility, facilitating its incorporation into different sensing platforms, such as thin films or nanoparticles.

Steric Hindrance: The bulky phenyl group can create specific binding pockets, enhancing selectivity for analytes of a particular size and shape.

Electronic Effects: The electron-withdrawing nature of the bromine and fluorine atoms can modify the energy levels of the carbazole's frontier molecular orbitals, which in turn affects its absorption and emission properties.

The primary mechanism for analyte detection using carbazole-based sensors is the perturbation of their photophysical properties, most notably fluorescence. This can occur through several processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the inner filter effect (IFE).

In the context of this compound, the most probable sensing mechanism for electron-deficient analytes, such as nitroaromatics, would be fluorescence quenching via PET. In this process, the excited-state carbazole derivative (the fluorophore) donates an electron to the analyte (the quencher). This electron transfer process provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity. The efficiency of this quenching is dependent on the concentration of the analyte, allowing for quantitative detection.

The presence of halogen atoms (bromine and fluorine) can significantly impact the photophysical behavior of the carbazole core. rsc.org The "heavy atom effect" of bromine is known to promote intersystem crossing from the singlet excited state to the triplet state, which can lead to a reduction in fluorescence quantum yield but potentially enhance phosphorescence. rsc.orgresearchgate.net This intrinsic property must be considered when designing sensors, as a lower initial fluorescence might affect the detection sensitivity. However, the halogen atoms can also participate in halogen bonding, providing an additional interaction site for specific analytes and thereby enhancing selectivity. rsc.org

A hypothetical sensing scenario involving a derivative of this compound is presented in the table below, illustrating the expected photophysical changes upon analyte binding.

| Sensor Derivative | Target Analyte | Proposed Interaction | Observed Photophysical Change |

| Carboxylic acid functionalized this compound | Amine vapor | Hydrogen bonding | Ratiometric shift in emission spectrum |

| Thiol-functionalized this compound | Mercury (II) ions | Covalent bonding | "Turn-off" fluorescence quenching |

Integration of this compound into Supramolecular Assemblies and Frameworks

The integration of functional organic molecules like this compound into larger, ordered structures such as supramolecular assemblies and frameworks is a promising strategy for creating advanced materials with tailored properties. These frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), can provide a porous and stable environment for the carbazole units, enhancing their sensing capabilities and creating new functionalities. mdpi.comacs.org

Carbazole derivatives are attractive building blocks for these frameworks due to their rigid structure and excellent photophysical properties. mdpi.comresearchgate.netcarloneresearch.eu The bromine atom on the phenyl ring of this compound can serve as a reactive site for further functionalization, for example, through cross-coupling reactions to introduce linker groups necessary for the formation of MOFs or COFs. These linker groups, such as carboxylic acids or aldehydes, can then coordinate with metal ions or react with other organic linkers to build the extended framework.

Once integrated into a framework, the carbazole units can act as signaling components. The porous nature of MOFs and COFs allows for the efficient diffusion of analytes to the carbazole sites. The framework can also pre-concentrate the analyte within its pores, leading to a more significant and easily detectable response. For instance, carbazole-based MOFs have been successfully employed as fluorescent probes for the highly sensitive detection of picric acid. mdpi.comresearchgate.net The detection mechanism in these systems often relies on fluorescence quenching of the carbazole units upon interaction with the picric acid molecules within the framework's pores. mdpi.com

The table below outlines potential strategies for incorporating this compound into such frameworks and the resulting applications.

| Framework Type | Linker Strategy | Potential Application |

| Metal-Organic Framework (MOF) | Suzuki coupling to introduce dicarboxylic acid linkers | Selective sensing of nitroaromatic explosives |

| Covalent Organic Framework (COF) | Conversion of the bromo- group to an aldehyde, followed by imine condensation | Humidity and pH sensing through colorimetric changes |

| Supramolecular Polymer | Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) | Thermally responsive fluorescent materials |

Structure Property Relationships and Derivatization Strategies for 9 2 Bromo 3 Fluorophenyl 9h Carbazole

Impact of Halogen Substitution (Bromo and Fluoro) on Electronic and Photophysical Properties

The presence and positioning of halogen atoms on the phenyl ring of 9-phenylcarbazole (B72232) derivatives exert a profound influence on their electronic structure and resulting photophysical behavior. In 9-(2-Bromo-3-fluorophenyl)-9H-carbazole, the bromo and fluoro substituents introduce significant electronic and steric perturbations.

Halogens, being highly electronegative, generally act as electron-withdrawing groups through an inductive effect. This effect can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The bromine at the 2-position and fluorine at the 3-position collectively reduce the electron density of the attached phenyl ring. This modification can influence the intramolecular charge transfer (ICT) characteristics between the electron-donating carbazole (B46965) unit and the substituted phenyl ring.

| Property | General Impact of Halogen Substitution | Reference |

| HOMO/LUMO Energy Levels | Electron-withdrawing nature of halogens tends to lower both HOMO and LUMO energy levels. | rsc.org |

| Fluorescence Quantum Yield | The heavy atom effect from bromine enhances intersystem crossing, often leading to reduced fluorescence efficiency. | rsc.org |

| Singlet-Triplet Energy Gap (ΔEST) | Halogen substitution can be used to modulate the energy gap, which is crucial for designing TADF materials. | rsc.org |

Modifications of the Phenyl Ring for Tunable Electronic Properties

The phenyl ring of this compound offers a versatile platform for further functionalization to precisely tune the molecule's electronic properties. The existing bromo and fluoro substituents can direct subsequent reactions or be replaced to introduce new functionalities.

One common strategy involves replacing the bromine atom via cross-coupling reactions, such as Suzuki or Bucherer-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups. Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) at this position can systematically alter the HOMO and LUMO energy levels. For instance, appending an electron-donating group can raise the HOMO level, while an electron-withdrawing group can lower the LUMO level, thereby narrowing the energy gap and red-shifting the absorption and emission spectra. nih.gov

Another approach is the introduction of π-conjugated linkers, such as an ethynyl (B1212043) group, onto the phenyl ring. nih.gov The inclusion and specific placement of such a linkage can significantly alter the electrochemical properties and energy levels of the molecule. nih.gov These modifications are instrumental in designing materials for specific applications, such as dye-sensitized solar cells (DSSCs), where precise energy level alignment with other components like the semiconductor (e.g., TiO₂) and the electrolyte is critical for efficient device performance. nih.gov

| Modification Strategy | Effect on Electronic Properties | Potential Application | Reference |

| Cross-coupling Reactions (e.g., Suzuki) | Introduction of various functional groups (donating/withdrawing) to tune HOMO/LUMO levels and the energy gap. | OLEDs, DSSCs | nih.gov |

| Introduction of π-conjugated linkers (e.g., ethynyl) | Alters electrochemical properties and energy levels by extending conjugation. | Dye-Sensitized Solar Cells (DSSCs) | nih.gov |

| Functionalization with Cyano Groups | Fine-tunes electron configurations and can enhance charge transfer characteristics. | TADF Emitters | ssbcrack.com |

Strategies for Functionalization of the Carbazole Core to Enhance Specific Material Characteristics

The carbazole core itself provides multiple reactive sites for functionalization, allowing for the enhancement of material properties such as solubility, thermal stability, and charge transport capabilities. The most commonly targeted positions for substitution are the C-3, C-6, and N-9 positions, with the C-2 and C-7 positions also being accessible. mdpi.combeilstein-journals.org

Functionalization at the 3- and 6-positions is a widely used strategy to extend the π-conjugation of the molecule and modulate its electronic properties. Attaching bulky groups like tert-butyl can improve the solubility and processability of the resulting materials, which is particularly important for device fabrication from solution. researchgate.net Introducing aromatic or heteroaromatic moieties at these positions can create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, which are fundamental designs for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govresearchgate.net For example, linking the carbazole donor to a pyridine (B92270) acceptor can create materials with intramolecular charge transfer characteristics suitable for emissive layers. beilstein-journals.org

The N-9 position, already occupied by the bromo-fluorophenyl group in the parent molecule, is crucial. The nature of the substituent at this position dictates the steric and electronic interaction between the carbazole and the pendant group. While the focus here is on derivatives of this compound, it is a general strategy to attach various alkyl or aryl groups at the N-9 position to enhance thermal stability and influence molecular packing in the solid state. beilstein-journals.orgnih.gov

Finally, building more complex structures, such as dendrimers or polymers, using carbazole as a repeating unit is another effective strategy. Carbazole-based polymers are well-known for their hole-transporting properties and are widely used in the hole transport layers (HTLs) of OLEDs. mdpi.com Creating fused-ring systems by annulating other aromatic rings onto the carbazole core can increase structural rigidity and tune the frontier orbital energies for a wide range of emission colors. rsc.org

| Functionalization Site(s) | Purpose of Modification | Resulting Property Enhancement | Reference |

| 3- and 6-positions | Extend π-conjugation; introduce bulky groups. | Tuned electronic properties; improved solubility and processability. | researchgate.netacs.org |

| 3- and 6-positions | Attach acceptor moieties. | Creation of D-A or D-π-A structures for OLEDs. | beilstein-journals.orgresearchgate.net |

| 2- and 7-positions | Polyfunctionalization. | Intriguing structure-function correlations for photovoltaic applications. | mdpi.com |

| Polymerization/Dendrimerization | Create macromolecules. | Enhanced film-forming and hole-transporting capabilities. | mdpi.com |

| Ring Annulation | Fuse aromatic rings to the core. | Increased rigidity; tunable emission from blue to red. | rsc.org |

Investigation of Steric and Electronic Effects on Molecular Conformation and Performance

The interplay between steric and electronic effects is critical in determining the three-dimensional conformation of this compound and its derivatives, which in turn dictates their performance in materials applications. The dihedral angle between the plane of the carbazole unit and the pendant phenyl ring is a key structural parameter.

A large dihedral angle, induced by bulky substituents at the ortho-position of the phenyl ring (like the bromine atom in the parent compound), can disrupt the π-conjugation between the donor (carbazole) and acceptor (phenyl) moieties. frontiersin.org This separation is a cornerstone of designing efficient TADF emitters. By sterically enforcing a twisted conformation, the overlap between the HOMO (typically localized on the donor) and the LUMO (on the acceptor) is minimized. This spatial separation leads to a very small ΔEST, which facilitates the efficient reverse intersystem crossing (RISC) of triplet excitons to singlet excitons, thereby enhancing the fluorescence efficiency. frontiersin.org

Conversely, a more planar conformation allows for greater electronic communication between the molecular fragments, leading to a higher degree of conjugation. This is often desirable for applications requiring high charge mobility, such as in organic field-effect transistors (OFETs) or as host materials in OLEDs. The flexibility of the molecule also plays a role; less flexible, nonplanar molecules may form stable amorphous glasses, which is advantageous for the morphological stability of thin films in devices. researchgate.netnih.gov The balance between these steric and electronic factors is therefore a crucial consideration in molecular design.

| Effect | Consequence on Molecular Structure | Impact on Material Performance | Reference |

| Steric Hindrance (e.g., ortho-substituents) | Increased dihedral angle between carbazole and phenyl ring. | Decouples HOMO and LUMO, leading to a small ΔEST, beneficial for TADF emitters. | frontiersin.org |

| Planar Conformation | Increased π-conjugation across the molecule. | Potentially higher charge carrier mobility. | researchgate.net |

| Molecular Flexibility | Influences ability to crystallize versus form amorphous glass. | Amorphous films can provide enhanced morphological stability in devices. | nih.gov |

Computational Screening and Design of Novel Derivatives Based on this compound

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for the rational design and virtual screening of novel carbazole derivatives before their synthesis. rsc.orgistcp-2019.orgnih.gov These theoretical calculations provide deep insights into the structure-property relationships that govern the performance of these materials.

By performing calculations on a library of virtual compounds derived from this compound, researchers can predict key parameters with reasonable accuracy. These include:

Optimized Geometries: Determining the most stable molecular conformations, including critical dihedral angles between the carbazole and phenyl units. rsc.org

Electronic Properties: Calculating the energies and spatial distributions of the HOMO and LUMO, which are essential for predicting charge injection/transport properties and for aligning energy levels in multilayer devices. ntu.edu.twacs.org

Photophysical Properties: Predicting absorption and emission wavelengths, as well as the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The calculated S₁-T₁ energy gap (ΔEST) is particularly vital for screening potential TADF candidates. rsc.orgistcp-2019.org

For example, computational studies can be used to systematically evaluate the effect of different substituents on the phenyl ring or the carbazole core. By analyzing trends in the calculated HOMO-LUMO gap or ΔEST across a series of derivatives, researchers can identify the most promising candidates for synthesis and experimental validation. This in-silico approach accelerates the materials discovery cycle, reduces experimental costs, and provides a theoretical framework for understanding the observed properties of newly synthesized compounds. rsc.org

| Computational Method | Predicted Property | Importance in Material Design | Reference |

| DFT (Ground State) | Optimized molecular geometry, HOMO/LUMO energies, electron density distribution. | Predicts molecular conformation, stability, and charge transport characteristics. | rsc.orgntu.edu.tw |

| TD-DFT (Excited State) | Absorption/emission spectra, S₁ and T₁ energies, singlet-triplet energy gap (ΔEST). | Essential for designing fluorescent and TADF materials with specific colors and high efficiency. | istcp-2019.orgnih.gov |

| Electrostatic Potential (ESP) Mapping | Identifies electron-rich and electron-poor regions of a molecule. | Predicts sites of reactivity for further functionalization. | acs.org |

Future Research Directions and Translational Challenges in 9 2 Bromo 3 Fluorophenyl 9h Carbazole Research

Exploration of Advanced Processing Techniques for Thin Film Fabrication

The performance of devices incorporating 9-(2-Bromo-3-fluorophenyl)-9H-carbazole is intrinsically linked to the quality of the thin films. Future research will likely focus on advanced fabrication techniques to control the morphology and orientation of molecules within these films. While traditional methods like spin-coating are common, techniques such as inkjet printing and spray coating could offer better scalability and material efficiency for large-area device fabrication. ossila.com

Furthermore, investigating the influence of solvent systems and annealing temperatures on film properties will be crucial. For instance, the choice of solvent can affect the solubility of the compound and the resulting film's uniformity. Post-deposition annealing can improve crystallinity and charge transport by optimizing the π-π stacking of the carbazole (B46965) units, although high temperatures risk decomposition.

Integration into Hybrid Organic-Inorganic Perovskite Systems

Carbazole derivatives are recognized for their potential as hole-transporting materials (HTMs) in perovskite solar cells, offering an alternative to the commonly used but expensive spiro-OMeTAD. beilstein-journals.org The electron-rich nature of the carbazole core facilitates efficient hole extraction and transport from the perovskite layer. researchgate.net The introduction of this compound as an HTM could enhance device performance and stability. beilstein-journals.org

Future studies should focus on optimizing the interface between the perovskite and the this compound layer to minimize charge recombination and improve power conversion efficiency. The halogen substituents on the phenyl ring may also influence the interaction with the perovskite surface, potentially passivating defects and enhancing device longevity. rsc.org

Development of Sustainable and Scalable Synthetic Methodologies

The widespread adoption of this compound hinges on the development of sustainable and scalable synthetic routes. Current methods often rely on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations, which can be expensive and generate metallic waste.

Future research is expected to explore greener synthetic pathways. This includes the use of more abundant and less toxic catalysts, such as copper in Ullmann-type condensations, which, despite traditionally requiring harsh conditions, are being improved with modern ligand development. wikipedia.orgnih.gov Other promising areas include photoredox catalysis and flow chemistry, which can offer higher yields, reduced reaction times, and minimized waste streams.

Table 1: Comparison of Synthetic Methodologies for 9-Arylcarbazoles

| Method | Typical Catalyst | Advantages | Challenges | Potential for Scalability |

| Suzuki-Miyaura Coupling | Palladium-based | High yields and selectivity. | Cost of palladium catalysts, removal of catalyst residues. libretexts.org | Moderate, dependent on catalyst cost and recovery. |

| Buchwald-Hartwig Amination | Palladium-based | Direct coupling, avoids pre-functionalization of one reactant. | High cost of specialized ligands, sensitivity to air and moisture. | Low to moderate, due to catalyst and ligand costs. |

| Ullmann Condensation | Copper-based | Lower catalyst cost. wikipedia.org | Traditionally harsh reaction conditions (high temperature), lower yields. wikipedia.orgnih.gov | High, especially with modern advancements improving conditions. organic-chemistry.org |

| Photoredox Catalysis | Various photocatalysts | Mild reaction conditions (visible light), reduced waste. | Catalyst stability and quantum yield can be limiting factors. | Potentially high, aligns with green chemistry principles. |

| Flow Chemistry | Various catalysts | Precise control over reaction parameters, improved safety and yield. | Initial setup cost, potential for clogging with solid byproducts. | High, suitable for continuous manufacturing processes. |

Addressing Long-Term Stability and Degradation Mechanisms in Devices

A critical hurdle for the commercialization of organic electronic devices is their operational stability. For this compound, understanding its degradation pathways is essential. The C-N bond linking the carbazole and phenyl rings can be susceptible to dissociation, particularly in the anionic state, which can occur during device operation. researchgate.net

Future research should employ advanced analytical techniques to study the chemical and morphological changes in the material under operational stress (e.g., heat, light, and electrical bias). Computational studies can also provide insights into bond dissociation energies and predict degradation pathways, guiding the molecular design of more robust derivatives. researchgate.net The presence of the C-Br bond might also be a point of electrochemical instability.

Emerging Applications in Quantum Dots and Nanomaterials

The unique photophysical properties of carbazole derivatives make them suitable for applications in nanomaterials. They can be used to functionalize the surface of quantum dots (QDs), potentially enhancing their emission quantum yield and stability. researchgate.net The carbazole unit can act as a surface ligand that passivates defects on the QD surface and facilitates charge transfer.

Research in this area could explore the use of this compound to create novel hybrid nanomaterials. For example, carbazole-functionalized gold nanoparticles have been synthesized and show promise as fluorescent probes. nih.gov The specific halogenation pattern of this compound could offer unique advantages in controlling the electronic interaction between the organic molecule and the nanoparticle surface.

Interdisciplinary Approaches Combining Chemistry, Physics, and Materials Engineering

Maximizing the potential of this compound will require a collaborative, interdisciplinary approach. Chemists will be needed to devise new synthetic routes and modify the molecular structure to fine-tune its properties. Physicists will play a crucial role in characterizing its photophysical and electronic properties and in understanding the fundamental processes within devices. Materials engineers will be essential for developing advanced fabrication techniques and integrating the compound into functional device architectures.

This synergistic approach will be vital for overcoming the translational challenges and moving this compound from a promising laboratory chemical to a key component in next-generation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.